molecular formula C6H6Br2N2O B8793719 4,5-Dibromo-2-ethylpyridazin-3(2H)-one CAS No. 103977-71-5

4,5-Dibromo-2-ethylpyridazin-3(2H)-one

Cat. No.: B8793719
CAS No.: 103977-71-5
M. Wt: 281.93 g/mol
InChI Key: FNNFIPZTBUKDAE-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-ethylpyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by bromine atoms at the 4- and 5-positions and an ethyl group at the 2-position of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its structural similarity to bioactive pyridazinones, which exhibit diverse pharmacological properties such as anti-inflammatory, anti-cancer, and photosynthetic inhibition activities .

Properties

CAS No.

103977-71-5

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

4,5-dibromo-2-ethylpyridazin-3-one

InChI

InChI=1S/C6H6Br2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3

InChI Key

FNNFIPZTBUKDAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazinone. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,5-Dibromo-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dibromo-2-ethylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Pyridazinone derivatives differ primarily in their substituents, which influence electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features
4,5-Dibromo-2-ethylpyridazin-3(2H)-one Br (4,5); C₂H₅ (2) C₆H₆Br₂N₂O Bromine provides strong electron-withdrawing effects; ethyl enhances lipophilicity.
4,5-Dichloro-2-methylpyridazin-3(2H)-one Cl (4,5); CH₃ (2) C₅H₅Cl₂N₂O Chlorine substituents reduce electron density; methyl is less bulky than ethyl.
4,5-Dibromo-2-phenylpyridazin-3(2H)-one Br (4,5); C₆H₅ (2) C₁₂H₈Br₂N₂O Phenyl group increases aromaticity and steric hindrance. M.p.: 180–185°C .
4,5-Dibromo-2-methylpyridazin-3(2H)-one Br (4,5); CH₃ (2) C₅H₅Br₂N₂O Methyl group offers minimal steric hindrance compared to ethyl or phenyl.

Key Observations :

  • Alkyl/Aryl Groups : The ethyl group (C₂H₅) balances lipophilicity and steric effects, whereas phenyl (C₆H₅) introduces significant aromaticity and rigidity .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility
This compound Not Reported Likely soluble in polar aprotic solvents (inferred)
4,5-Dibromo-2-phenylpyridazin-3(2H)-one 180–185 Soluble in organic solvents (e.g., DCM, acetone)
4,5-Dichloro-2-methylpyridazin-3(2H)-one Not Reported Moderate solubility in water and ethanol

Notes:

  • The ethyl derivative’s solubility is inferred to be lower than methyl analogs due to increased hydrophobicity but higher than phenyl derivatives due to reduced steric bulk.

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